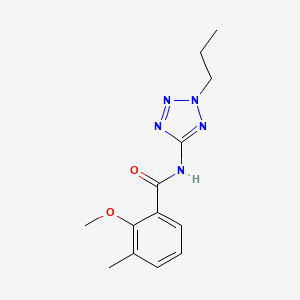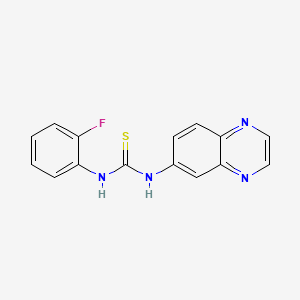
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (MMPTB) is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a tetrazole-based compound that has shown promise in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have minimal toxicity in vitro and in vivo, suggesting that it may be a safe and effective treatment for cancer and inflammation.
实验室实验的优点和局限性
One advantage of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that it can be synthesized relatively easily in a laboratory setting. It has also been found to have minimal toxicity, which makes it a potentially safe treatment option. However, one limitation of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.
未来方向
There are several future directions for research on 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of focus is the development of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide as a treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in different disease states. In addition, more research is needed to fully understand the mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its potential interactions with other drugs. Finally, 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases, which warrant further investigation.
合成方法
The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a methoxy group. The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells.
属性
IUPAC Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-8-18-16-13(15-17-18)14-12(19)10-7-5-6-9(2)11(10)20-3/h5-7H,4,8H2,1-3H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQYHLQVMJOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)



![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)


![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)
![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)